Trimethylsilyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2-methylbenzoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-methylbenzoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a silyl ether bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated derivatization protocols, particularly for applications in gas chromatography-mass spectrometry (GC-MS). These protocols ensure high reproducibility and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The silyl ether bond can be cleaved by aqueous acids or fluoride ions to regenerate the original alcohol and acid.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base to facilitate the reaction.
Aqueous Acid or Fluoride Ion: Used for the hydrolysis of the silyl ether bond.
Major Products Formed
2-Methylbenzoic Acid: Formed upon hydrolysis of the silyl ether bond.
Trimethylsilanol: Another product of the hydrolysis reaction.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols during complex organic syntheses.
Biology: Employed in the derivatization of biological samples for GC-MS analysis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of trimethylsilyl 2-methylbenzoate primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions during synthetic processes. The trimethylsilyl group can be removed under specific conditions, allowing the original functional group to be regenerated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of various trimethylsilyl derivatives.
Trimethylsilyl Cyanide: Another organosilicon compound with different reactivity and applications.
Uniqueness
Trimethylsilyl 2-methylbenzoate is unique due to its specific structure, which combines the properties of the trimethylsilyl group with the reactivity of the 2-methylbenzoate moiety. This combination allows for versatile applications in both synthetic chemistry and analytical techniques .
Eigenschaften
CAS-Nummer |
55557-15-8 |
---|---|
Molekularformel |
C11H16O2Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
trimethylsilyl 2-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
QWDJSIANUZLFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.